molecular formula C9H7ClN2O2 B1455828 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1179242-59-1

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1455828
M. Wt: 210.62 g/mol
InChI Key: SCMNELHOIBQQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole (5C3M1O) is an organic compound that has been used for various scientific and medical applications. It is a compound of chlorine, methoxy, and oxadiazole, with a molecular weight of approximately 186.5 g/mol. 5C3M1O has been found to be a useful reagent for synthesis, as well as a promising therapeutic agent for a variety of conditions.

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Activity: A series of compounds synthesized from 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole demonstrated significant antibacterial activity. Compounds in this series were effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations and structure-activity relationships were evaluated, highlighting the antibacterial potential of these compounds (Rai et al., 2010).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Efficacy: Novel isoxazole clubbed 1,3,4-oxadiazole derivatives, related to 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole, displayed promising antimicrobial and antitubercular activities. These compounds showed good antibacterial action against various bacterial strains and were active antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018).

Synthesis and Characterization for Various Applications

  • Synthesis and Characterization for Diverse Applications: The compound and its derivatives have been synthesized and characterized for various potential applications. The synthesis processes often involve reactions with different aromatic carboxylic acids or other agents, leading to a range of derivatives with potential antibacterial, antifungal, or other biological activities (Kumar et al., 2013).

Analgesic and Anti-inflammatory Properties

  • Analgesic and Anti-inflammatory Effects: Some derivatives of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole have been studied for their analgesic and anti-inflammatory properties. These studies indicate potential applications in pain management and inflammation control (Dewangan et al., 2015).

Crystal Packing and Molecular Interactions

  • Crystal Packing Studies: Crystal packing of certain derivatives, containing the biologically active 1,2,4-oxadiazol moiety, has been explored to understand non-covalent interactions in their supramolecular architectures. This research is crucial for understanding the properties of these compounds at a molecular level (Sharma et al., 2019).

Lipoxygenase Inhibition

  • Lipoxygenase Inhibitor: Certain derivatives of 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole have been identified as suitable lipoxygenase inhibitors. These compounds were screened and showed moderately good activities relative to standard references (Aziz‐ur‐Rehman et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Derivatives of this compound have been studied for their efficiency as corrosion inhibitors for mild steel in sulfuric acid media. This application is significant in the field of industrial material preservation and protection (Bouklah et al., 2006).

Cancer Research

  • Potential in Cancer Research: Some oxadiazole derivatives have shown potential in inhibiting the catalytical activity of SIRT2 in hepatocellular carcinoma cells, indicating their possible use in cancer research and treatment (Dukanya et al., 2020).

Safety And Hazards

The safety and hazards associated with “5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole” are not well-documented. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole” could include further investigation into its synthesis, properties, and potential biological activities. Given the interest in similar compounds for their antiviral properties, this could be a promising area of study .

properties

IUPAC Name

5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMNELHOIBQQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.